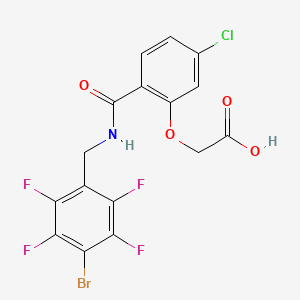

MK 319

Description

BenchChem offers high-quality MK 319 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK 319 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H9BrClF4NO4 |

|---|---|

Molecular Weight |

470.59 g/mol |

IUPAC Name |

2-[2-[(4-bromo-2,3,5,6-tetrafluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |

InChI |

InChI=1S/C16H9BrClF4NO4/c17-11-14(21)12(19)8(13(20)15(11)22)4-23-16(26)7-2-1-6(18)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |

InChI Key |

KHMHPWZCDNMQKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2F)F)Br)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of MK 319: Aldose Reductase Inhibition

An in-depth analysis of the query "MK 319 mechanism of action" reveals several distinct therapeutic agents with similar designations. To provide a precise and relevant technical guide, it is crucial to distinguish between these compounds. The predominant entities identified are:

-

MK 319 : A selective aldose reductase inhibitor.

-

A-319 : A recombinant CD19xCD3 dual-antibody for systemic lupus erythematosus.[1]

-

ABBV-319 : A CD19-targeting antibody-drug conjugate for B-cell malignancies.[2][3]

-

IBI319 : An anti-PD-1/CD137 bispecific antibody for cancer immunotherapy.[4]

-

VU0467319 (VU319) : An M1 positive allosteric modulator for potential cognitive applications.[5]

This guide will focus on MK 319, the selective aldose reductase inhibitor , due to its direct association with the specific nomenclature in the user's request.

MK 319 functions as a selective inhibitor of aldose reductase (AR), an enzyme central to the polyol pathway of glucose metabolism. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase, entering the glycolytic pathway. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of hexokinase. This results in the shunting of excess glucose through the polyol pathway.

In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as the cofactor. The accumulation of sorbitol and the concurrent depletion of NADPH and NAD+ contribute to diabetic complications by inducing osmotic stress, generating reactive oxygen species (ROS), and impairing cellular antioxidant defenses.

MK 319's mechanism of action is to specifically bind to and inhibit aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway activation.

Quantitative Data

The available quantitative data for MK 319's inhibitory activity against aldose reductase is summarized below.

| Compound | Target | Assay Type | Value | Units | Reference |

| MK 319 | Aldose Reductase | IC50 | 0.3 | µM |

Signaling Pathway

The following diagram illustrates the polyol pathway and the inhibitory action of MK 319.

Experimental Protocols

Detailed experimental protocols for the characterization of MK 319 are not extensively available in the public domain. However, a generalized protocol for an in vitro aldose reductase inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK 319 against aldose reductase.

Materials:

-

Recombinant human aldose reductase

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer

-

MK 319 (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and recombinant human aldose reductase.

-

MK 319 is serially diluted and added to the wells to achieve a range of final concentrations. A control well with no inhibitor is included.

-

The plate is pre-incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

The reaction is initiated by adding the substrate, DL-glyceraldehyde, to all wells.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over time using a spectrophotometer.

-

The initial reaction velocities are calculated for each concentration of MK 319.

-

The percentage of inhibition is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the aldose reductase inhibition assay.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovent Publishes the Preclinical Results of IBI319 (Anti PD-1/CD137 Bispecific Antibody) in Nature Communications [prnewswire.com]

- 5. pubs.acs.org [pubs.acs.org]

The Aldose Reductase Inhibition Pathway of MK-319: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic disturbances that contribute to the long-term complications of the disease, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the conversion of glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation, in turn, causes osmotic stress, redox imbalances, and subsequent cellular damage.[1][2][3][4]

Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block this initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and mitigating its downstream detrimental effects.[5] MK-319 is a compound that has been investigated for its potential as an aldose reductase inhibitor. This technical guide provides an in-depth overview of the aldose reductase inhibition pathway, with a focus on the available information regarding MK-319, including its mechanism of action, relevant experimental protocols, and the broader context of aldose reductase inhibition in drug development.

The Aldose Reductase Pathway and the Rationale for Inhibition

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.

The core reaction catalyzed by aldose reductase is:

Glucose + NADPH + H⁺ ⇌ Sorbitol + NADP⁺

The subsequent step in the pathway involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase, a reaction that utilizes NAD⁺ as a cofactor.

The pathological consequences of increased polyol pathway activity are multifaceted:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation increases osmotic pressure, leading to cell swelling and damage. This is particularly relevant in tissues that do not require insulin for glucose uptake, such as nerves, the retina, and the lens of the eye.

-

Redox Imbalance: The conversion of glucose to sorbitol consumes the cofactor NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a critical antioxidant, by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract oxidative stress, rendering it more susceptible to damage from reactive oxygen species (ROS).

-

Increased Fructose and Advanced Glycation End Products (AGEs): The fructose produced from sorbitol can be phosphorylated to fructose-3-phosphate and 3-deoxyglucosone, which are potent precursors of advanced glycation end products (AGEs). AGEs are a heterogeneous group of molecules that can modify proteins and lipids, leading to cellular dysfunction, inflammation, and the progression of diabetic complications.

By inhibiting aldose reductase, MK-319 and other ARIs aim to prevent the initial conversion of glucose to sorbitol, thereby averting the cascade of downstream pathological events.

Quantitative Data on MK-319 Inhibition

Despite a comprehensive search of publicly available scientific literature, specific quantitative data for MK-319, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against aldose reductase, and in vivo data on sorbitol reduction, are not available. This suggests that MK-319 may be an investigational compound with limited published data, or a designation used in early-stage research that has not been extensively documented in the public domain.

For the purpose of illustrating the type of data typically generated for aldose reductase inhibitors, the following tables present hypothetical data based on the known properties of other well-characterized ARIs.

Table 1: Hypothetical In Vitro Aldose Reductase Inhibition Data for MK-319

| Enzyme Source | Substrate | MK-319 IC50 (nM) |

| Human Recombinant Aldose Reductase | DL-Glyceraldehyde | Data not available |

| Rat Lens Aldose Reductase | DL-Glyceraldehyde | Data not available |

Table 2: Hypothetical In Vivo Efficacy of MK-319 in a Diabetic Rat Model

| Tissue | Treatment Group | Sorbitol Level (nmol/g wet weight) | % Reduction vs. Diabetic Control |

| Sciatic Nerve | Non-Diabetic Control | Data not available | - |

| Diabetic Control | Data not available | - | |

| Diabetic + MK-319 | Data not available | Data not available | |

| Lens | Non-Diabetic Control | Data not available | - |

| Diabetic Control | Data not available | - | |

| Diabetic + MK-319 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols specifically utilized for the evaluation of MK-319 are not publicly available. However, the following sections describe standard and widely accepted methodologies for assessing the activity of aldose reductase inhibitors. These protocols are representative of the types of experiments that would be necessary to characterize the inhibitory profile of a compound like MK-319.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of aldose reductase in a cell-free system.

Principle: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

-

Purified recombinant human or rat aldose reductase

-

Test compound (e.g., MK-319) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Epalrestat or Ranirestat)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions of the test compound and positive control by diluting the stock solution in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

NADPH solution

-

Aldose reductase enzyme solution

-

Test compound solution at various concentrations (or vehicle for control wells)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Measurement of Sorbitol Accumulation in Tissues (In Vivo)

This protocol describes a common method for quantifying sorbitol levels in tissues from animal models of diabetes, which is crucial for assessing the in vivo efficacy of an aldose reductase inhibitor.

Animal Model:

-

Streptozotocin (STZ)-induced diabetic rats or mice are commonly used models.

-

Galactosemic rats, fed a high-galactose diet, are also used as a model for sugar-induced cataract formation.

Procedure:

-

Animal Treatment:

-

Induce diabetes in the animals.

-

Treat a group of diabetic animals with the test compound (e.g., MK-319) at a specified dose and for a defined period.

-

Include non-diabetic control and diabetic vehicle-treated control groups.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the animals and dissect the tissues of interest (e.g., sciatic nerve, lens).

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

Homogenize the frozen tissues in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Sorbitol Quantification by High-Performance Liquid Chromatography (HPLC):

-

Derivatization: The hydroxyl groups of sorbitol are often derivatized to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is phenylisocyanate.

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, water, and other modifiers) to separate the derivatized sorbitol from other components in the sample.

-

-

Detection:

-

Detect the derivatized sorbitol using a UV detector at a specific wavelength (e.g., 240 nm for phenylisocyanate derivatives).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of derivatized sorbitol.

-

Quantify the sorbitol concentration in the tissue samples by comparing their peak areas to the standard curve.

-

Normalize the sorbitol levels to the wet weight of the tissue.

-

-

Visualizing the Core Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: The Aldose Reductase Pathway and the inhibitory action of MK-319.

References

- 1. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC with pulsed amperometric detection for sorbitol as a biomarker for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

The Function of M1 Receptor Positive Allosteric Modulators: A Technical Guide on VU0467319

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in cognitive functions such as learning and memory.[1][2] Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention.[1][3] Positive allosteric modulators (PAMs) of the M1 receptor represent a promising therapeutic strategy. Unlike orthosteric agonists, which directly activate the receptor and are often associated with dose-limiting side effects due to lack of subtype selectivity, M1 PAMs bind to a distinct allosteric site.[3] This binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer pharmacological approach. This guide provides an in-depth technical overview of the function of M1 PAMs, with a specific focus on VU0467319, a clinical-stage compound that exemplifies this class of molecules.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor primarily initiates a signaling cascade through its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, modulating a wide range of cellular responses.

Beyond the canonical Gq/11 pathway, there is evidence that the M1 receptor can also couple to other G-proteins, such as Gs and Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. This suggests a more complex and multifaceted signaling profile for the M1 receptor.

Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and modulated by a positive allosteric modulator (PAM).

Function and Mechanism of Action of VU0467319

VU0467319 is a selective M1 receptor positive allosteric modulator that has advanced to clinical trials. Its mechanism of action is characterized by its ability to potentiate the response of the M1 receptor to acetylcholine without significant direct agonist activity.

Key functional characteristics of VU0467319 include:

-

Positive Allosteric Modulation: VU0467319 binds to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.

-

Minimal Agonist Activity: Unlike some M1 PAMs that also act as direct agonists (ago-PAMs), VU0467319 exhibits minimal to no intrinsic agonist activity in the absence of an orthosteric agonist. This is a critical feature, as excessive M1 receptor activation has been linked to adverse effects.

-

Subtype Selectivity: VU0467319 is highly selective for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing off-target effects that have plagued earlier non-selective muscarinic agonists.

-

CNS Penetration: A significant challenge in developing drugs for central nervous system disorders is achieving adequate brain penetration. VU0467319 has been shown to have high CNS penetration in preclinical models, a key attribute for a drug targeting cognitive dysfunction.

Quantitative Data for VU0467319

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of VU0467319.

Table 1: In Vitro Pharmacology of VU0467319

| Parameter | Species | Value | Reference |

| M1 PAM EC50 | Human | 492 nM ± 2.9 nM | |

| % ACh Max | Human | 71.3 ± 9.9% | |

| M1 Agonism EC50 | Human | > 30 µM |

Table 2: In Vivo Pharmacokinetics of VU0467319

| Parameter | Species | Value | Reference |

| Brain:Plasma Ratio (Kp) | Mouse | 0.77 | |

| Unbound Brain:Unbound Plasma Ratio (Kp,uu) | Mouse | 1.3 | |

| Brain:Plasma Ratio (Kp) | Rat | 0.64 | |

| Unbound Brain:Unbound Plasma Ratio (Kp,uu) | Rat | 0.91 |

Experimental Protocols

The characterization of M1 PAMs like VU0467319 relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency and efficacy of M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of the test compound (M1 PAM) at various concentrations.

-

Agonist Addition: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to the wells.

-

Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The increase in fluorescence (response) is plotted against the concentration of the PAM to determine the EC50 (potency) and Emax (efficacy) of the PAM effect. To assess agonist activity, the same procedure is followed without the addition of acetylcholine.

Caption: Workflow for a calcium mobilization assay to assess M1 PAM activity.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric or an allosteric site and to measure its binding affinity.

Methodology:

-

Cell Preparation: CHO cells expressing the M1 receptor are harvested and may be used as whole cells or processed to prepare cell membranes.

-

Assay Setup: In a 96-well filter plate, the cell preparation is incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (M1 PAM) are added to the wells. A known orthosteric antagonist (e.g., atropine) is used as a positive control for displacement.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Washing and Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A lack of displacement of the orthosteric radioligand indicates that the test compound binds to an allosteric site.

Caption: Workflow for a radioligand binding assay to determine the binding site of an M1 modulator.

Preclinical and Clinical Development of VU0467319

VU0467319 has undergone extensive preclinical evaluation, demonstrating efficacy in various models of cognition. These promising preclinical findings, coupled with a favorable safety profile in toxicology studies, supported its advancement into human clinical trials.

A Phase I first-in-human, single ascending dose study (NCT03220295) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0467319 in healthy volunteers. The study found that single doses of VU0467319 were well-tolerated, with a pharmacokinetic profile consistent with once-daily dosing. Importantly, target engagement was observed at higher doses, suggesting that the drug reached its intended site of action in the central nervous system and modulated cholinergic system activity. These results provide a strong foundation for further clinical development of VU0467319 and other M1 PAMs for the treatment of cognitive deficits in neuropsychiatric disorders.

References

- 1. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

VU0467319: A Muscarinic M1 Positive Allosteric Modulator for Cognitive Enhancement

An In-Depth Technical Guide to the Therapeutic Potential of Molecules Designated "319"

The designation "MK-319" and its variations do not refer to a single therapeutic agent but encompass a range of molecules with distinct mechanisms of action and therapeutic targets. This guide provides a detailed overview of four such agents: VU0467319, a positive allosteric modulator for cognitive disorders; IBI319, a bispecific antibody for cancer immunotherapy; ABBV-319, an antibody-drug conjugate for B-cell malignancies; and A-319, a bispecific antibody for autoimmune diseases and cancer. An aldose reductase inhibitor, also referred to as MK-319, is included based on available data.

VU0467319 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, developed for the treatment of cognitive deficits in disorders such as Alzheimer's disease.[1][2] By potentiating the effect of acetylcholine, VU0467319 aims to enhance cognitive function without the side effects associated with direct M1 receptor agonists.[1][2]

Quantitative Data

| Parameter | Value | Species | Assay/Method |

| M1 PAM EC50 | 492 ± 2.9 nM | Human | In vitro functional assay |

| M1 Agonism EC50 | > 30 µM | Human | In vitro functional assay |

| ACh Potentiation | 71.3 ± 9.9% of max | Human | In vitro functional assay |

| Brain Penetration (Kp) | 0.77 | Mouse | In vivo pharmacokinetic study |

| 0.64 | Rat | In vivo pharmacokinetic study | |

| Unbound Brain Penetration (Kp,uu) | 1.3 | Mouse | In vivo pharmacokinetic study |

| 0.91 | Rat | In vivo pharmacokinetic study | |

| Oral Bioavailability (%F) | 80% | Mouse | In vivo pharmacokinetic study |

| 93% | Rat | In vivo pharmacokinetic study | |

| 100% | Dog | In vivo pharmacokinetic study | |

| 59% | Cynomolgus Monkey | In vivo pharmacokinetic study | |

| Half-life (t1/2) | 4.1 h | Mouse | In vivo pharmacokinetic study |

| 3.0 h | Rat | In vivo pharmacokinetic study | |

| 7.5 h | Dog | In vivo pharmacokinetic study | |

| 4.3 h | Cynomolgus Monkey | In vivo pharmacokinetic study |

Experimental Protocols

Novel Object Recognition (NOR) in Rats [1]

-

Objective: To assess the pro-cognitive effects of VU0467319.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Habituation: Rats are habituated to the testing arena.

-

Training (Acquisition Phase): Rats are placed in the arena with two identical objects and allowed to explore.

-

Dosing: VU0467319 is administered orally (p.o.) at doses of 0.3, 1, 3, and 5.6 mg/kg in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes prior to the training session.

-

Testing (Retention Phase): 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

-

-

Endpoint: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

Phase I Single Ascending Dose (SAD) Clinical Trial (NCT03220295)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of VU0467319 in healthy volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participants: Healthy adult volunteers.

-

Procedure:

-

Participants were enrolled in five dose-escalating cohorts (60, 120, 240, 400, and 600 mg).

-

Each cohort included 6 participants receiving VU0467319 and 2 receiving placebo.

-

A food effect study was also conducted with a 120 mg dose.

-

-

Endpoints:

-

Primary: Safety and tolerability, assessed by monitoring adverse events.

-

Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

Exploratory: Cognitive and electrophysiological tasks to assess central nervous system activity.

-

Signaling Pathway and Experimental Workflow

References

Unveiling the Potential of MK-319: A Technical Guide to Aldose Reductase Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of MK-319, a potent and selective inhibitor of aldose reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The overactivation of this pathway is a key driver in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. This document details the scientific rationale for targeting aldose reductase, summarizes the available quantitative data for MK-319 and other relevant inhibitors, provides detailed experimental protocols for key validation assays, and visualizes the underlying biological pathways and experimental workflows.

Target Identification: Aldose Reductase and the Polyol Pathway

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR), utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[1]

The pathogenic consequences of increased polyol pathway flux are twofold:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the cell, causing osmotic stress, cellular swelling, and eventual cell damage.[2][3]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[1] Furthermore, the subsequent oxidation of sorbitol to fructose increases the NADH/NAD+ ratio, which can further contribute to ROS production.[1]

This cascade of events, initiated by aldose reductase, activates downstream signaling pathways involving protein kinase C (PKC) and nuclear factor-kappa B (NF-κB), ultimately leading to the inflammation and cellular damage characteristic of diabetic complications. Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate the long-term complications of diabetes.

The Polyol Pathway Signaling Cascade

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.

Quantitative Data for Aldose Reductase Inhibitors

The inhibitory potency of aldose reductase inhibitors is a key parameter in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting the biological or biochemical function of its target. While specific quantitative data for MK-319 is limited in publicly available literature, the table below summarizes the known IC50 value for MK-319 and provides data for other well-characterized aldose reductase inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Notes |

| MK-319 | Aldose Reductase | 300 | Selective inhibitor. |

| Epalrestat | Aldose Reductase | 98 | The only ARI approved for the treatment of diabetic neuropathy in some countries. |

| Fidarestat | Aldose Reductase | 26 | Potent inhibitor with high selectivity. |

| Ranirestat | Aldose Reductase | 15 (human) | Orally active and potent inhibitor. |

| Zopolrestat | Aldose Reductase | 3.5 | Potent inhibitor, but development was halted due to adverse effects. |

| Ponalrestat | Aldose Reductase | 7.7 | Selective and noncompetitive inhibitor. |

Note: IC50 values can vary depending on the assay conditions, such as substrate and enzyme source.

Experimental Protocols for Target Validation

The validation of aldose reductase as the target of MK-319 and the characterization of its inhibitory activity involve a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for these key assays.

In Vitro Aldose Reductase Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of MK-319 on aldose reductase activity and to calculate its IC50 value.

Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials and Reagents:

-

Recombinant human aldose reductase (rhAR)

-

MK-319 (or other test compounds)

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (0.1 M, pH 6.2)

-

DMSO (for dissolving compounds)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of MK-319 in DMSO.

-

Prepare serial dilutions of the MK-319 stock solution in the assay buffer.

-

In a 96-well plate or cuvette, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

Recombinant human aldose reductase

-

NADPH solution

-

Varying concentrations of MK-319 (or vehicle control - DMSO)

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm for a set duration (e.g., 5-10 minutes) in kinetic mode.

-

Calculate the rate of NADPH oxidation (ΔA340/min) for each concentration of MK-319.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MK-319 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Sorbitol Accumulation Assay

Objective: To assess the ability of MK-319 to inhibit aldose reductase activity within a cellular context by measuring the reduction in sorbitol accumulation under high glucose conditions.

Principle: In cells cultured in a high-glucose medium, aldose reductase converts glucose to sorbitol. An effective inhibitor will reduce the intracellular accumulation of sorbitol.

Materials and Reagents:

-

A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells - ARPE-19)

-

Cell culture medium (e.g., DMEM) with normal and high glucose concentrations

-

MK-319

-

Lysis buffer

-

Sorbitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)

-

Protein assay kit (for normalization)

Procedure:

-

Culture the cells to a desired confluency in normal glucose medium.

-

Pre-treat the cells with varying concentrations of MK-319 for a specified time (e.g., 1-2 hours).

-

Replace the medium with a high-glucose medium containing the corresponding concentrations of MK-319 and incubate for an extended period (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them.

-

Measure the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.

-

Measure the total protein concentration in the lysates for normalization.

-

Calculate the percentage of inhibition of sorbitol accumulation for each concentration of MK-319 compared to the high-glucose control without the inhibitor.

-

Determine the IC50 value for the inhibition of sorbitol accumulation.

In Vivo Model of Diabetic Neuropathy

Objective: To evaluate the in vivo efficacy of MK-319 in preventing or reversing the functional and structural deficits associated with diabetic neuropathy in an animal model.

Principle: Streptozotocin (STZ)-induced diabetes in rodents is a widely used model that mimics many of the features of human diabetic neuropathy, including reduced nerve conduction velocity (NCV) and thermal sensitivity.

Materials and Reagents:

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Streptozotocin (STZ)

-

Citrate buffer (for STZ preparation)

-

MK-319 formulation for in vivo administration (e.g., oral gavage)

-

Equipment for measuring nerve conduction velocity

-

Plantar test apparatus for measuring thermal sensitivity

Procedure:

-

Induce diabetes in the rodents by a single intraperitoneal injection of STZ.

-

Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) after a few days.

-

Divide the diabetic animals into treatment groups (vehicle control and different doses of MK-319) and include a non-diabetic control group.

-

Administer MK-319 or vehicle daily for a specified duration (e.g., 4-8 weeks).

-

At the end of the treatment period, perform functional assessments:

-

Nerve Conduction Velocity (NCV): Anesthetize the animals and measure the motor and sensory NCV of a peripheral nerve (e.g., sciatic nerve).

-

Thermal Sensitivity: Assess the paw withdrawal latency in response to a thermal stimulus.

-

-

Collect nerve tissue for histological analysis to assess structural changes, such as demyelination and axonal degeneration.

-

Compare the functional and structural outcomes between the treatment groups and the diabetic and non-diabetic controls.

General Experimental Workflow

The following diagram outlines a typical workflow for the identification and validation of an aldose reductase inhibitor like MK-319.

Selectivity of Aldose Reductase Inhibitors

A critical aspect of developing a successful aldose reductase inhibitor is ensuring its selectivity over other related enzymes, particularly aldehyde reductase (ALR1). ALR1 and AR share significant structural homology, but ALR1 plays a crucial role in detoxifying reactive aldehydes. Non-selective inhibition of ALR1 can lead to off-target effects and toxicity. Therefore, a comprehensive validation of MK-319 would include counter-screening against ALR1 to determine its selectivity profile. A highly selective inhibitor will have a much higher IC50 for ALR1 compared to AR.

Conclusion

The identification and validation of aldose reductase as a therapeutic target for diabetic complications have paved the way for the development of inhibitors like MK-319. The scientific rationale is strongly supported by the well-understood role of the polyol pathway in inducing osmotic and oxidative stress. The validation of a potent and selective inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic and cellular assays, as well as in vivo efficacy studies in relevant animal models of diabetic complications. While specific data on MK-319 is not extensively available in the public domain, the established methodologies for characterizing aldose reductase inhibitors provide a clear roadmap for its continued investigation and development. The successful progression of MK-319 or similar compounds could offer a significant therapeutic advance in the management of the debilitating long-term consequences of diabetes mellitus.

References

MK-319: An Aldose Reductase Inhibitor

It appears that the designation "MK-319" is not uniquely assigned to a single molecule and has been used in various contexts to refer to different investigational compounds. This guide provides an in-depth overview of the cellular targets for the most prominently identified molecules associated with the "MK-319" designation or its close variations: the aldose reductase inhibitor MK-319, the antibody-drug conjugate ABBV-319, the bispecific antibody A-319, and the cell surface receptor SLAMF7, also known as CD319.

MK-319 is identified as a selective inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.

Cellular Target: Aldose Reductase (AR)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the reduction of glucose to sorbitol, a reaction that, when excessively activated during hyperglycemia, contributes to diabetic complications by inducing osmotic stress and depleting NADPH, leading to increased oxidative stress.

Quantitative Data

| Compound | Target | IC50 | Indication |

| MK-319 | Aldose Reductase | 0.3 µM | Diabetes Research |

Signaling Pathway

Inhibition of aldose reductase by MK-319 blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.

Caption: Inhibition of the Polyol Pathway by MK-319.

Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol):

-

Enzyme Preparation: Recombinant human aldose reductase is purified.

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 6.2) containing NADPH, DL-glyceraldehyde as the substrate, and varying concentrations of the inhibitor (MK-319).

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

IC50 Determination: The concentration of MK-319 that causes 50% inhibition of aldose reductase activity (IC50) is calculated from the dose-response curve.

ABBV-319: A CD19-Targeting Antibody-Drug Conjugate

ABBV-319 is an investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2]

Cellular Targets: CD19 and Glucocorticoid Receptor (GR)

ABBV-319 has a dual mechanism of action targeting two distinct cellular components:

-

CD19: A transmembrane protein expressed on the surface of B-lymphocytes. It is a critical co-receptor for the B-cell receptor (BCR) and is involved in B-cell activation and proliferation.

-

Glucocorticoid Receptor (GR): An intracellular receptor that, upon activation, translocates to the nucleus and modulates the transcription of genes involved in apoptosis and inflammation.

Mechanism of Action

ABBV-319 consists of three key components:

-

A monoclonal antibody that specifically targets CD19 on B-cells.

-

A glucocorticoid receptor modulator (GRM) payload.

-

A linker that connects the antibody to the payload.

The proposed mechanism involves:

-

Binding: The antibody component of ABBV-319 binds to CD19 on malignant B-cells.

-

Internalization: The ADC-CD19 complex is internalized by the cell.

-

Payload Release: The GRM payload is released from the antibody within the cell.

-

GR Activation: The GRM binds to and activates the intracellular glucocorticoid receptor.

-

Apoptosis Induction: The activated GR translocates to the nucleus and initiates a signaling cascade that leads to apoptosis (programmed cell death) of the cancer cell.[1][2]

Additionally, the antibody backbone of ABBV-319 is afucosylated, which enhances its ability to mediate antibody-dependent cellular cytotoxicity (ADCC).[1]

Caption: Mechanism of Action of ABBV-319.

Clinical Development

ABBV-319 is being investigated in a Phase 1 clinical trial (NCT05512390) for patients with relapsed/refractory B-cell malignancies.

A-319: A Recombinant CD19xCD3 Bispecific Antibody

A-319 is an investigational bispecific antibody designed to treat systemic lupus erythematosus (SLE).

Cellular Targets: CD19 and CD3

A-319 simultaneously targets two different cell surface proteins:

-

CD19: Expressed on pathogenic B-cells, which are responsible for producing autoantibodies in SLE.

-

CD3: A component of the T-cell receptor complex on T-cells. Engagement of CD3 activates the T-cell.

Mechanism of Action

A-319 functions by redirecting T-cells to kill pathogenic B-cells:

-

Bridging: One arm of the A-319 antibody binds to CD19 on a B-cell, while the other arm binds to CD3 on a T-cell, forming a bridge between the two cells.

-

T-cell Activation: The engagement of CD3 by A-319 activates the T-cell.

-

B-cell Lysis: The activated T-cell releases cytotoxic granules (e.g., perforin and granzymes) that induce the death of the targeted B-cell.

Caption: T-cell mediated killing of B-cells by A-319.

Clinical Development

A clinical trial is underway to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of A-319 in patients with active/refractory SLE.

SLAMF7 (CD319): A Therapeutic Target in Multiple Myeloma

SLAMF7, also known as CD319, is a cell surface glycoprotein that is highly expressed on multiple myeloma (MM) cells and is also present on natural killer (NK) cells. It serves as a therapeutic target for monoclonal antibodies like elotuzumab.

Cellular Function and Signaling

The function of SLAMF7 is complex and can be both activating and inhibitory depending on the cellular context and the presence of associated signaling proteins.

-

On Myeloma Cells: SLAMF7 is involved in cell adhesion and growth promotion through homophilic (SLAMF7-SLAMF7) interactions.

-

On NK Cells: SLAMF7 acts as an activating receptor. When engaged, it triggers NK cell-mediated cytotoxicity against SLAMF7-expressing target cells.

Therapeutic Targeting with Monoclonal Antibodies

Monoclonal antibodies targeting SLAMF7, such as elotuzumab, work through several mechanisms:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody binds to SLAMF7 on myeloma cells, and the Fc portion of the antibody is recognized by Fc receptors (like CD16) on NK cells, leading to the killing of the myeloma cell.

-

Direct NK Cell Activation: The antibody can also directly bind to SLAMF7 on NK cells, activating them and enhancing their anti-myeloma activity.

-

Inhibition of Myeloma Cell Adhesion: By blocking SLAMF7-SLAMF7 interactions, the antibody can inhibit the adhesion of myeloma cells within the bone marrow microenvironment.

Caption: Mechanisms of anti-SLAMF7 monoclonal antibodies.

References

- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-319 (Fidarestat) in Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic complications, including neuropathy, retinopathy, and nephropathy, represent a significant burden on global health. A key pathogenic mechanism implicated in the onset and progression of these complications is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase, the rate-limiting enzyme of this pathway, has emerged as a critical therapeutic target. MK-319, also known as Fidarestat, is a potent and specific inhibitor of aldose reductase. This technical guide provides a comprehensive overview of the role of MK-319 in diabetic complications research, consolidating key findings, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that increases the NADH/NAD+ ratio.

The pathogenic consequences of increased polyol pathway flux are multifaceted:

-

Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress, cellular swelling, and eventual cell damage.

-

Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the key antioxidant glutathione (GSH). This, coupled with the increased NADH/NAD+ ratio, contributes to a state of oxidative stress.

-

Formation of Advanced Glycation End Products (AGEs): Increased fructose levels can lead to the formation of potent glycating agents like 3-deoxyglucosone and methylglyoxal, which are precursors to AGEs. AGEs are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation through interaction with their receptor (RAGE).[1][2][3]

-

Activation of Protein Kinase C (PKC): The increased NADH/NAD+ ratio can activate certain isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that regulate vascular permeability, blood flow, and extracellular matrix production.[4][5]

MK-319 (Fidarestat) is a spirohydantoin derivative that acts as a potent and specific non-competitive inhibitor of aldose reductase. By blocking this enzyme, Fidarestat effectively mitigates the downstream pathological consequences of increased polyol pathway flux.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of Fidarestat has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of Fidarestat in Diabetic Peripheral Neuropathy

| Study | N | Treatment | Duration | Key Electrophysiological Outcomes | Subjective Symptom Improvement |

| Hotta et al. (2001) | 279 | Fidarestat (1 mg/day) vs. Placebo | 52 weeks | Significant improvement in median nerve F-wave conduction velocity and minimal latency compared to placebo. | Significant improvement in numbness, spontaneous pain, sensation of rigidity, paresthesia, heaviness in the foot, and hypesthesia compared to placebo. |

| Asano et al. (2002) | 58 | Fidarestat (1 mg/day) vs. Epalrestat (150 mg/day) | 4 weeks | Not assessed | Not assessed |

Table 2: Effect of Fidarestat on Erythrocyte Sorbitol Levels in Diabetic Patients

| Study | N | Treatment | Duration | Fasting Erythrocyte Sorbitol (nmol/g Hb) - Baseline | Fasting Erythrocyte Sorbitol (nmol/g Hb) - Post-treatment |

| Asano et al. (2002) | 58 | Fidarestat (1 mg/day) | 4 weeks | ~2.5-fold higher than healthy subjects | Normalized to levels of healthy subjects |

| Asano et al. (2002) | 58 | Epalrestat (150 mg/day) | 4 weeks | ~2.5-fold higher than healthy subjects | Minimal effect |

Table 3: Preclinical Efficacy of Fidarestat in Animal Models of Diabetic Complications

| Study | Animal Model | Complication | Treatment | Duration | Key Findings |

| Obrosova et al. (2003) | Streptozotocin (STZ)-induced diabetic rats | Retinopathy | Fidarestat (2 or 16 mg/kg/day) | 6 weeks | Dose-dependent prevention of retinal VEGF protein overexpression. Complete arrest of diabetes-induced retinal lipid peroxidation at both doses. |

| Kakehashi et al. (2008) | STZ-induced diabetic rats | Retinopathy | Fidarestat (4 or 16 mg/kg/day) | 4 weeks | Significant decrease in retinal sorbitol and fructose. Significant reduction in leukocyte accumulation in the retina. |

| Obrosova et al. (2005) | STZ-induced diabetic rats | Retinopathy & Cataract | Fidarestat (16 mg/kg/day) | 12 weeks | Complete prevention of cataract formation. Prevention of retinal nitrosative stress and glial activation. Partial prevention of retinal apoptosis (TUNEL-positive nuclei: Diabetic - 207±33, Fidarestat - 106±34 vs. Control - 49±4). |

| Coppey et al. (2009) | STZ-induced diabetic rats | Neuropathy | Fidarestat (2 mg/kg/day) | 15 months | Improved nerve polyol metabolism and prevention of the decline in nerve conduction velocity. |

| Hotta et al. (1999) | STZ-induced diabetic rats | Neuropathy | Fidarestat (0.5, 1, 2 mg/kg/day) | 2 weeks | Dose-dependent improvement in sensory and motor nerve conduction velocity and F-wave latency. Continuous suppression of sciatic nerve sorbitol accumulation for 24h after administration. |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of MK-319 (Fidarestat).

Preclinical Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Induction of Diabetes:

-

Male Wistar or Sprague-Dawley rats are fasted overnight.

-

A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered at a dose of 55-75 mg/kg body weight.

-

Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels ≥ 13.9 mmol/L (250 mg/dL) are considered diabetic.

-

Animals are provided with 5-10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemic shock.

-

-

Treatment Administration:

-

Fidarestat is typically mixed into the standard rat chow diet to achieve the desired daily dosage (e.g., 2, 4, or 16 mg/kg/day).

-

Measurement of Nerve Conduction Velocity (NCV)

-

Animal Studies:

-

Rats are anesthetized (e.g., with sodium pentobarbital).

-

The sciatic-tibial and sural nerves are stimulated percutaneously with needle electrodes.

-

Motor and sensory nerve conduction velocities are recorded using standard electrophysiological equipment. The temperature of the limb is maintained at 37°C.

-

-

Clinical Trials:

-

Electrophysiological measurements are performed on the median and tibial motor nerves, and the median sensory nerve.

-

Parameters measured include motor nerve conduction velocity (MNCV), sensory nerve conduction velocity (SNCV), and F-wave minimum latency.

-

Surface electrodes are used for stimulation and recording, and skin temperature is maintained above 32°C.

-

Assessment of Diabetic Retinopathy in Animal Models

-

Fluorescein Angiography:

-

Rats are anesthetized, and pupils are dilated.

-

A bolus of sodium fluorescein is injected intravenously.

-

The retinal vasculature is visualized and imaged using a fundus camera equipped for fluorescein angiography to assess for vascular leakage and other abnormalities.

-

-

Biomicroscopy for Cataract Evaluation:

-

Pupils are dilated.

-

The lens of each eye is examined using a slit-lamp biomicroscope.

-

Cataract development is graded based on the extent of lens opacity.

-

-

Measurement of Retinal Biomarkers:

-

Retinal tissue is homogenized.

-

Sorbitol and fructose levels are measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Vascular Endothelial Growth Factor (VEGF) protein levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), can be measured by immunohistochemistry in retinal sections or by HPLC with electrochemical detection in tissue homogenates.

-

Measurement of Sorbitol in Tissues

-

Tissue Extraction: Sciatic nerve or erythrocyte samples are homogenized in a suitable buffer (e.g., perchloric acid) and centrifuged.

-

Derivatization: The supernatant containing the polyols is lyophilized. The dried residue is then derivatized, for example, by reaction with phenylisocyanate.

-

Quantification: The derivatized polyols are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection (e.g., at 240 nm).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in diabetic complications and the experimental workflows for evaluating MK-319.

Caption: Signaling pathway of diabetic complications mediated by the polyol pathway and the inhibitory action of MK-319.

Caption: Experimental workflow for preclinical evaluation of MK-319 in diabetic complications.

Conclusion and Future Directions

MK-319 (Fidarestat) has demonstrated significant potential in mitigating the progression of diabetic complications, particularly neuropathy and retinopathy, in both preclinical and clinical settings. Its mechanism of action, centered on the potent and specific inhibition of aldose reductase, directly addresses a key pathway implicated in the pathogenesis of these conditions. The quantitative data consistently show improvements in nerve function, reduction of biochemical markers of polyol pathway activity, and amelioration of oxidative stress.

While the evidence for its efficacy in diabetic neuropathy and retinopathy is robust, further research is warranted to fully elucidate its potential role in diabetic nephropathy. Long-term clinical trials with hard renal endpoints would be necessary to establish its utility in this context. Additionally, comparative effectiveness studies against other emerging therapies for diabetic complications would provide valuable insights for clinical decision-making. The continued investigation of aldose reductase inhibitors like Fidarestat remains a promising avenue in the quest for effective treatments to alleviate the burden of diabetic complications.

References

- 1. Advanced Glycation End Products and Diabetes Mellitus: Mechanisms and Perspectives [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide on Modulators for Cognitive Enhancement: A Review of Clinical and Preclinical Compounds

Disclaimer: The compound "MK-319" is not a designated identifier for a specific therapeutic agent in publicly available scientific literature. This guide provides a comprehensive overview of compounds with similar nomenclature or mechanisms of action that have been investigated for cognitive enhancement, with a primary focus on the clinical-stage M1 muscarinic receptor positive allosteric modulators (PAMs) VU319 and MK-7622 , and the preclinical strategy of targeting the α5 subunit of the GABA-A receptor.

This technical guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Quest for Cognitive Enhancement

The development of effective cognitive enhancers is a critical unmet need in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease (AD) and schizophrenia. A key strategy in this endeavor has been the modulation of neurotransmitter systems central to learning and memory. The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), has been a major focus due to its high expression in cognitive centers of the brain like the hippocampus and cortex[1]. Another approach involves the modulation of inhibitory neurotransmission via the GABAergic system, specifically through negative allosteric modulation of α5 subunit-containing GABA-A receptors (α5-GABAARs)[2][3].

This guide will delve into the technical details of these approaches, presenting preclinical and clinical data, experimental protocols, and the underlying signaling pathways for key investigational compounds.

Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)

Mechanism of Action

The M1 mAChR is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and cognitive processes[1]. Endogenous acetylcholine (ACh) binds to the orthosteric site of the M1 receptor, initiating downstream signaling cascades that are vital for memory formation. M1 PAMs are compounds that bind to an allosteric site on the receptor, distinct from the ACh binding site. In the presence of ACh, these modulators potentiate the receptor's response, acting like a "dimmer switch" to amplify the natural cholinergic signal[4]. This approach offers the potential for enhanced cognitive function with a lower risk of the side effects associated with direct-acting agonists.

References

- 1. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

Early-stage research on MK 319

An In-Depth Technical Guide to the Early-Stage Research of ABBV-319

Disclaimer: The initial query for "MK-319" did not yield a singular, publicly documented drug candidate. The research presented herein pertains to ABBV-319 , a CD19-targeting antibody-drug conjugate, based on available preclinical and early clinical data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

ABBV-319 is a novel, investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2][3] Glucocorticoids are a cornerstone in the treatment of these cancers, but their systemic use is often limited by significant adverse events.[1][3] ABBV-319 aims to mitigate these toxicities by selectively delivering a highly potent glucocorticoid receptor modulator (GRM) payload to CD19-expressing B-cells. Its multi-faceted mechanism of action, combining targeted apoptosis induction, inhibition of B-cell signaling, and enhanced immune-mediated killing, positions it as a promising therapeutic candidate. Preclinical data support its ongoing evaluation in a Phase 1 clinical trial (NCT05512390) for patients with relapsed or refractory B-cell lymphomas and chronic lymphocytic leukemia.

Data Presentation

The following tables summarize key quantitative data from early-stage research on ABBV-319.

Table 1: In Vitro Potency of ABBV-319 GRM Payload

| Compound | Target | Assay Type | Relative Potency vs. Dexamethasone | Relative Potency vs. Prednisolone | Reference |

| GRM Payload | Glucocorticoid Receptor | GRE Reporter & Cell Proliferation | ~25x more potent | >300x more potent |

Table 2: In Vitro Antiproliferative Activity of ABBV-319

| Cell Line Indication | Activity | CD19/GR Expression Association | Reference |

| DLBCL, MCL, FL, ALL | Potent antiproliferative activity | No significant association |

Table 3: In Vivo Antitumor Efficacy of ABBV-319

| Model Type | Treatment | Dosage | Key Outcome | Reference |

| Cell Line-Derived Xenograft (CDX) | Single Dose ABBV-319 | 10 mg/kg | Sustained tumor regression; superior to MTD systemic prednisolone | |

| Patient-Derived Xenograft (PDX) | Single Dose ABBV-319 | 10 mg/kg | Tumor growth inhibition in 10/10 models; Regression in 9/10 models | |

| Humanized NSG-Tg(Hu-IL15) Mice | Single Dose ABBV-319 | 5 mg/kg | Enhanced tumor growth inhibition and durable antitumor response |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell Viability Assay

This protocol is representative of methods used to determine the antiproliferative activity of ABBV-319.

-

Cell Culture: B-cell malignancy cell lines (e.g., SU-DHL-6 for DLBCL) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Treatment: Cells are treated with a serial dilution of ABBV-319, isotype-control ADC, GRM payload, dexamethasone, or prednisolone. Untreated wells serve as a negative control.

-

Incubation: Plates are incubated for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: Relative viability is calculated as a percentage of the untreated control. EC₅₀ values are determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

Western Blot for PI3K Pathway Inhibition

This protocol outlines a method to assess the inhibition of CD19 signaling.

-

Cell Treatment: SU-DHL-6 cells are pre-treated with the afucosylated anti-CD19 monoclonal antibody (the antibody component of ABBV-319) or an isotype control antibody for 1-2 hours.

-

BCR Stimulation: B-cell receptor (BCR) signaling is stimulated by adding anti-IgM antibody for 15-30 minutes.

-

Cell Lysis: Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AKT (S473) and total AKT overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the ratio of p-AKT to total AKT.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a method to evaluate the enhanced Fc-mediated effector function.

-

Target Cell Preparation: CD19-positive target cells (e.g., Raji) are labeled with a fluorescent dye (e.g., Calcein AM) or ⁵¹Cr.

-

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation to serve as effector cells.

-

Co-culture: Target and effector cells are co-cultured at a specific ratio (e.g., 1:25) in a 96-well U-bottom plate.

-

Treatment: ABBV-319 or the afucosylated CD19 mAb is added at various concentrations. An isotype control ADC serves as a negative control.

-

Incubation: The plate is incubated for 4 hours at 37°C.

-

Lysis Measurement: Cell lysis is quantified by measuring the release of the label (e.g., fluorescence in the supernatant or radioactivity). Maximum release is determined by lysing target cells with detergent.

-

Data Analysis: Specific lysis is calculated using the formula: (% Sample Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.

Patient-Derived Xenograft (PDX) Murine Model Efficacy Study

This protocol is representative of in vivo efficacy studies.

-

Model Establishment: Tumor fragments from patients with B-cell malignancies (e.g., DLBCL) are surgically implanted subcutaneously into immunodeficient mice (e.g., CB17-SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, ABBV-319 10 mg/kg, systemic prednisolone).

-

Dosing: ABBV-319 is administered as a single intravenous (IV) injection. Vehicle and other control agents are administered according to their respective protocols.

-

Monitoring: Tumor volumes and body weights are measured 2-3 times per week. Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1000-1500 mm³). Efficacy is evaluated based on tumor growth inhibition (TGI) and tumor regression.

Visualizations

Diagrams were created using Graphviz (DOT language) to illustrate key concepts in ABBV-319 research, adhering to specified design constraints.

Mechanism of Action of ABBV-319

Experimental Workflow: PDX Efficacy Study

Experimental Workflow: In Vitro ADCC Assay

References

VU319: A Novel Research Tool for Investigating Cholinergic Deficits in CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU319, a highly selective M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator (PAM), has emerged as a critical research tool for investigating cognitive deficits associated with various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. Developed at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University, VU319 offers a nuanced approach to potentiating cholinergic signaling, a pathway fundamental to learning and memory that is compromised in many neurological conditions.[1][2] This technical guide provides a comprehensive overview of VU319, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its application in preclinical and clinical research.

Unlike traditional orthosteric agonists, VU319 acts as a "dimmer switch," enhancing the efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor without causing the widespread side effects associated with less selective cholinergic agents.[1] Its favorable safety profile, demonstrated in a Phase I single ascending dose clinical trial, underscores its potential as both a therapeutic candidate and a valuable tool for dissecting the role of M1 receptor modulation in cognitive function.[3][4]

Mechanism of Action

VU319 is a positive allosteric modulator that selectively binds to the M1 muscarinic acetylcholine receptor. This binding event potentiates the receptor's response to its endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Upon activation, this signaling cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for synaptic plasticity, learning, and memory. VU319's allosteric modulation enhances this downstream signaling in the presence of acetylcholine, thereby amplifying the physiological effects of cholinergic transmission in brain regions critical for cognition, such as the hippocampus and cortex.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU319.

Table 1: In Vitro Potency and Selectivity of VU319

| Parameter | Species | Value | Reference |

|---|---|---|---|

| M1 PAM EC50 | Human | 492 ± 2.9 nM | |

| M1 PAM EC50 | Rat | 398 ± 195 nM | |

| M1 PAM EC50 | Mouse | 728 ± 184 nM | |

| M1 PAM EC50 | Cynomolgus Monkey | 374 nM | |

| M1 Agonism EC50 | Human | > 30 µM |

| Selectivity vs. M2-M5 | Human & Rat | EC50 > 30 µM | |

Table 2: In Vivo Pharmacokinetics of VU319

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Plasma/Brain Partitioning (Kp) | Mouse | 0.77 | |

| Unbound Plasma/Brain Partitioning (Kp,uu) | Mouse | 1.3 | |

| Plasma/Brain Partitioning (Kp) | Rat | 0.64 | |

| Unbound Plasma/Brain Partitioning (Kp,uu) | Rat | 0.91 | |

| Unbound Fraction in Plasma (fu) | Rat | 0.028 | |

| Unbound Fraction in Plasma (fu) | Mouse | 0.028 | |

| Unbound Fraction in Plasma (fu) | Human | 0.034 | |

| Unbound Fraction in Brain Homogenate (fu) | Rat | 0.040 |

| Unbound Fraction in Brain Homogenate (fu) | Mouse | 0.048 | |

Table 3: Phase I Single Ascending Dose (SAD) Clinical Trial Details

| Parameter | Details | Reference |

|---|---|---|

| Study Population | 52 healthy volunteers (40 in SAD, 12 in food effect study) | |

| Dose Cohorts (SAD) | 60, 120, 240, 400, 600 mg (oral) | |

| Primary Outcome | Safety and tolerability | |

| Key Findings | Good tolerability with no dose-limiting side effects; evidence of CNS activity at higher doses | |

| Peak Plasma Concentration (Tmax) | 5 to 9.5 hours |

| Half-life | 30 to 55 hours | |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to assess the M1 PAM activity of VU319.

Objective: To determine the EC50 of VU319 in potentiating an acetylcholine (ACh) response at the M1 receptor.

Materials:

-

CHO cells stably expressing the human M1 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Acetylcholine (ACh) solution.

-

VU319 stock solution in DMSO.

-

384-well microplates.

-

Fluorescent plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate M1-CHO cells in 384-well microplates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of VU319 in assay buffer. Also, prepare an ACh solution at a concentration that elicits an ~EC20 response.

-

Assay: a. Place the microplate in the fluorescent plate reader and measure baseline fluorescence. b. Add the VU319 dilutions to the wells and incubate for approximately 2 minutes. c. Add the EC20 concentration of ACh to the wells. d. Measure the change in fluorescence, indicating intracellular calcium mobilization.

-

Data Analysis: Normalize the fluorescence response to a maximal ACh response. Plot the concentration-response curve for VU319 and calculate the EC50 value using non-linear regression.

In Vivo Novel Object Recognition (NOR) Assay

This protocol assesses the pro-cognitive effects of VU319 in rodents.

Objective: To evaluate the ability of VU319 to enhance recognition memory.

Materials:

-

Male Sprague-Dawley rats.

-

Open-field arena.

-

Two identical objects (familiarization phase).

-

One familiar object and one novel object (test phase).

-

VU319 formulation for oral administration (e.g., in 0.5% natrosol/0.015% Tween 80 in water).

-

Vehicle control.

-

Video tracking software.

Procedure:

-

Habituation: Acclimate the rats to the open-field arena for a set period over several days.

-